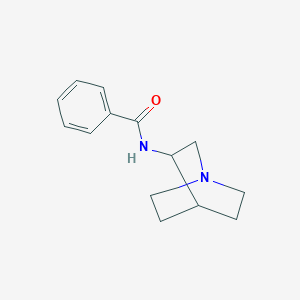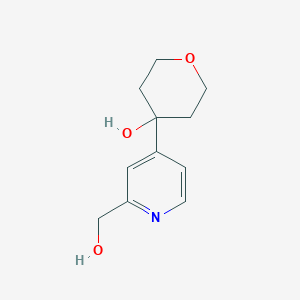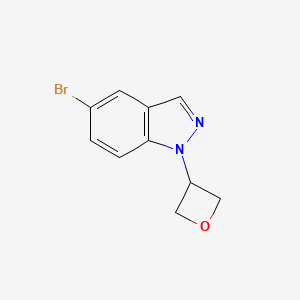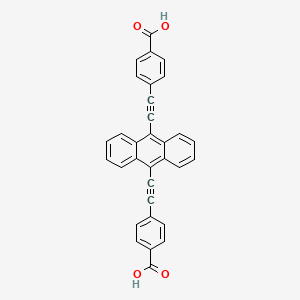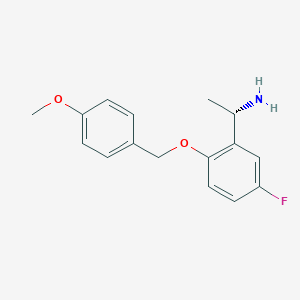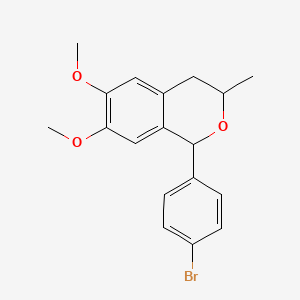
1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman
Vue d'ensemble
Description
The compound “1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman” is a complex organic molecule. It contains a bromophenyl group, which is a phenyl ring (a type of aromatic ring) with a bromine atom attached. It also has methoxy groups (-OCH3), which are ethers, attached to the isochroman backbone. The isochroman backbone itself is a fused two-ring system, one of which is a benzene ring and the other is a heterocyclic ring containing an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The bromine atom on the bromophenyl group is likely a site of high reactivity. It could undergo nucleophilic aromatic substitution reactions or be involved in coupling reactions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized using various techniques. One method involves treating bromo (methoxymethyl)arenes with lithioalkyl- or lithioarylacetonitriles under aryne-forming conditions, followed by hydrolysis to obtain the isochroman-3-ones (Khanapure & Biehl, 1990).
- Chemical Reactivity : The reactivity of isocoumarins, a related class of compounds, with various nucleophiles has been studied, providing insights into the reactivity of similar compounds such as 1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman (Yamato, Ishikawa, & Kobayashi, 1980).
Potential Therapeutic Applications
- Anticonvulsant Properties : A derivative of this compound showed high activity as an anticonvulsant agent, acting as a noncompetitive AMPA receptor modulator in a study on mice (Gitto et al., 2006).
- Anti-HIV Activity : Brominated derivatives of similar compounds have demonstrated potent anti-HIV activity, suggesting potential therapeutic applications in this area (Xie et al., 1995).
Crystallographic and Structural Analysis
- Crystal Structure : Isochroman derivatives, closely related to the compound , have been analyzed for their tendency to crystallize in chiral space groups, which is important for understanding the molecular structure and potential pharmaceutical applications (Palusiak et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-bromophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO3/c1-11-8-13-9-16(20-2)17(21-3)10-15(13)18(22-11)12-4-6-14(19)7-5-12/h4-7,9-11,18H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPDTFXTEABDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(O1)C3=CC=C(C=C3)Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


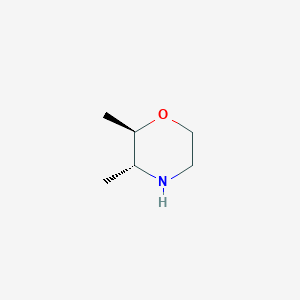
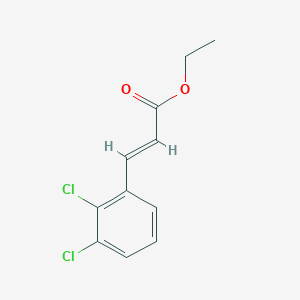
![6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione](/img/structure/B3322862.png)
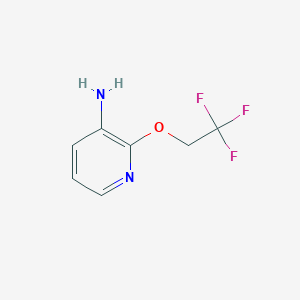
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B3322873.png)
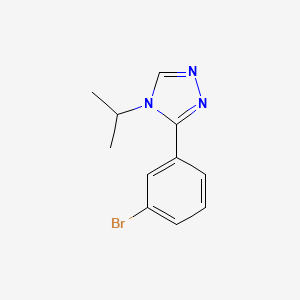
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B3322893.png)
